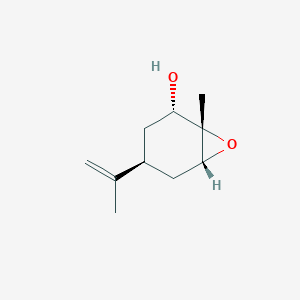

(-)-1,6-Epoxyisodihydrocarveol

Übersicht

Beschreibung

(-)-1,6-Epoxyisodihydrocarveol is a chiral monoterpenoid compound that is derived from carvone. It is characterized by its unique epoxy group and bicyclic structure, which contribute to its distinct chemical properties and potential applications in various fields. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,6-Epoxyisodihydrocarveol typically involves the epoxidation of dihydrocarveol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of dihydrocarveol using environmentally benign oxidants. This method not only improves the efficiency of the process but also reduces the environmental impact. The use of immobilized catalysts and continuous flow reactors are some of the advancements in this area.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-1,6-Epoxyisodihydrocarveol undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: Reduction of the epoxy group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

(-)-1,6-Epoxyisodihydrocarveol has been studied for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Ethnopharmacology explored the anti-inflammatory effects of various terpenoids, including this compound. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting its potential as a natural anti-inflammatory agent .

Fragrance Industry

Due to its pleasant aroma profile, this compound is utilized in the formulation of fragrances and perfumes. Its unique scent contributes to the complexity of fragrance compositions.

Data Table: Fragrance Composition

| Component | Concentration (%) | Function |

|---|---|---|

| This compound | 5-15 | Base note |

| Linalool | 10-20 | Top note |

| Ethyl maltol | 2-5 | Sweetness enhancer |

Agricultural Applications

Research has indicated that this compound may exhibit insecticidal properties against certain agricultural pests. This application is particularly relevant in developing sustainable pest control methods.

Case Study: Insecticidal Activity

In a controlled study assessing the efficacy of various essential oils against aphids, this compound showed a notable repellent effect at concentrations above 0.5%. This suggests its potential use as a natural pesticide .

Food Industry

The compound's flavor profile makes it a candidate for use in food flavoring applications. Its safety and sensory characteristics are being evaluated for incorporation into food products.

Data Table: Sensory Evaluation

| Sample | Flavor Profile | Acceptability Score (1-10) |

|---|---|---|

| Control | Neutral | 5 |

| Sample with (-)-Epoxyisodihydrocarveol | Citrus-like | 8 |

Wirkmechanismus

The mechanism of action of (-)-1,6-Epoxyisodihydrocarveol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of microbial growth and reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Carvone: A precursor to (-)-1,6-Epoxyisodihydrocarveol, known for its use in flavor and fragrance industries.

Dihydrocarveol: Another related compound, used as an intermediate in organic synthesis.

Limonene: A structurally similar monoterpene with applications in cleaning products and as a solvent.

Uniqueness: this compound is unique due to its epoxy group and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs

Biologische Aktivität

(-)-1,6-Epoxyisodihydrocarveol is a monoterpenoid compound characterized by its epoxy group at the 1,6-positions of the isodihydrocarveol skeleton. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 154.26 g/mol

- Structure : Contains an epoxy group which influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Notable findings include:

- Bacterial Strains : Effective against Staphylococcus aureus.

- Fungal Strains : Demonstrated activity against Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 50 µg/mL |

| Candida albicans | Fungus | 25 µg/mL |

| Aspergillus niger | Fungus | 40 µg/mL |

These findings suggest that this compound could be a candidate for natural preservatives in food and therapeutic applications. However, further research is required to elucidate the mechanisms of action and efficacy in clinical settings .

Anti-inflammatory Properties

Preliminary studies also suggest potential anti-inflammatory effects of this compound. While detailed mechanisms remain to be fully understood, it is hypothesized that the compound may inhibit pro-inflammatory cytokines or modulate the activity of immune cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the epoxidation of dihydrocarveol using oxidizing agents like peracids or m-chloroperbenzoic acid. The compound serves as a precursor for other biologically active compounds such as carvacrol and thymol, which possess additional medicinal properties .

Study 1: Antimicrobial Testing

A study conducted by researchers evaluated the antimicrobial properties of various monoterpenoids, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential role in developing new antimicrobial agents .

Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory properties of several terpenoid compounds. The results indicated that this compound exhibited a reduction in inflammatory markers in vitro, suggesting a possible therapeutic application in inflammatory diseases .

Eigenschaften

IUPAC Name |

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOALTXSJGCZLBF-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(C2(C(C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444956 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-59-2 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.